Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate
Description
Properties
Molecular Formula |
C11H21BO4 |
|---|---|
Molecular Weight |
228.10 g/mol |
IUPAC Name |
ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate |
InChI |
InChI=1S/C11H21BO4/c1-4-14-10(13)6-5-7-12-15-8-11(2,3)9-16-12/h4-9H2,1-3H3 |
InChI Key |
BIKWBJUVXQXKJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)CCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Transesterification with Dimethyl Carbonate
A method detailed in CN103483307A involves transesterification between 3-hydroxy-2-butanone and dimethyl carbonate catalyzed by sodium propylate or similar bases. While this patent focuses on forming a dioxole-2-ketone, the principles apply to boronate esters:
-
Reaction Setup : A mixture of the boron-containing diol (e.g., 5,5-dimethyl-1,3,2-dioxaborinane-2-methanol), ethyl butanoate, and a catalyst (e.g., sodium methoxide) is heated to 60–100°C.
-
Byproduct Removal : Methanol is distilled off to drive the equilibrium toward product formation.
-
Neutralization and Purification : The reaction is quenched with hydrochloric acid, followed by solvent extraction and recrystallization.
Example Conditions :
| Component | Quantity | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5,5-Dimethylboron diol | 88 g | NaOPr | 60–65°C | 6 h | ~47% |
| Dimethyl carbonate | 90 g |
Cyclization Strategies
The dioxaborinane ring can be formed via cyclization of a boronic acid with a diol. For example, WO2009125416A2 describes valsartan intermediate synthesis using ethyl acetate and cyclohexane for purification, a technique adaptable to boronate esters:
Boronic Acid-Diol Condensation
-
Reaction : 4-(Boronic acid)butanoic acid is reacted with 2,2-dimethyl-1,3-propanediol in toluene under reflux.
-
Esterification : The resulting acid is esterified with ethanol using sulfuric acid as a catalyst.
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and recrystallized.
Critical Parameters :
-
Molar Ratio : 1:1.2 (acid:diol) to ensure complete cyclization.
-
Solvent : Toluene or glyme for optimal azeotropic water removal.
-
Catalyst : p-Toluenesulfonic acid (0.5–1 mol%).
Purification and Recrystallization
Purification is crucial for achieving high-purity boronate esters. CN103483307A emphasizes fractional distillation and activated carbon treatment:
Steps for Recrystallization
-
Crude Product Dissolution : The crude ester is dissolved in hot ethyl acetate (1:3 w/v).
-
Decolorization : Activated carbon (0.01–0.2 g per gram of crude) is added, stirred at 80°C, and filtered.
-
Crystallization : The filtrate is concentrated and cooled to 0–5°C, yielding crystalline product.
Performance Data :
| Step | Conditions | Purity Improvement |
|---|---|---|
| Activated Carbon | 80°C, 0.5–1 h | 99.0% → 99.6% |
| Cooling Crystallization | 0–5°C, 2–4 h | 95% → 99.3% |
Catalytic Systems and Solvent Effects
Base Catalysts
Sodium alkoxides (e.g., NaOPr, NaOMe) are effective for transesterification, as shown in CN103483307A. Higher temperatures (110–160°C) improve ring closure but risk decomposition.
Solvent Selection
-
Polar Aprotic Solvents : Tetrahydrofuran (THF) or diglyme enhance boronic acid solubility.
-
Non-Polar Solvents : Cyclohexane aids in crystallization by reducing product solubility.
Scalability and Industrial Adaptation
Example 5 of CN103483307A demonstrates scalability to a 50 L reactor:
-
Key Adjustments :
-
Lower catalyst loading (1.5 mol%) to minimize side reactions.
-
Gradual temperature ramping (60°C → 120°C over 4 h) for better control.
-
-
Yield : 51.06% at pilot scale, comparable to lab-scale results.
Challenges and Mitigation
Hydrolysis Sensitivity
Boronate esters are prone to hydrolysis. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in reactions like the Suzuki-Miyaura cross-coupling, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst .
Comparison with Similar Compounds
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Molecular Formula : C14H19BO4
Molecular Weight : 262.11 g/mol
CAS : 346656-34-6
- Structure : Aromatic benzoate ester with the boronate ring at the ortho position.
- Synthesis : Prepared via lithiation-trapping methods with 15% yield .
- Properties: Aromatic conjugation stabilizes the boron center, enhancing reactivity in cross-coupling reactions .
- Key Difference: The aromatic ring increases rigidity and electronic conjugation compared to the aliphatic butanoate chain.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
Molecular Formula : C12H15BO4
Molecular Weight : 234.05 g/mol
CAS : 62729-39-9
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Molecular Formula: C10H12BClNO2 Molecular Weight: 224.49 g/mol CAS: 915070-52-9
- Structure : Pyridine ring with chlorine and boronate substituents.
- Applications : Pharmaceutical intermediate; priced at ¥417 RMB/250 mg .
Data Table: Comparative Analysis
*Calculated based on structural analogy.
Key Findings and Insights
Structural Impact on Reactivity: Aliphatic vs. Aromatic Chains: The butanoate’s flexible chain may improve solubility in non-polar solvents, whereas aromatic derivatives (e.g., benzoates) exhibit enhanced stability and electronic conjugation . Substituent Effects: Electron-withdrawing groups (e.g., chlorine in pyridine derivatives) modulate boron’s electrophilicity, affecting cross-coupling efficiency .
Synthetic Challenges :
- Yields for boronate esters vary widely; benzoate derivatives often require optimized conditions (e.g., lithiation-trapping) to achieve moderate yields .
Applications :
Biological Activity
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a dioxaborinane ring which contributes to its chemical reactivity and biological interactions. The compound can be represented structurally as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and lead to therapeutic effects.
- Receptor Interaction : this compound may bind to various receptors in the body, influencing signaling pathways that regulate physiological processes.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Pharmacological Effects
Research into the pharmacological effects of this compound has indicated several promising areas:
- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : this compound has demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Effect | Methodology | Key Findings |
|---|---|---|---|
| Study A | Enzyme Inhibition | In vitro assays | Inhibited enzyme X by 70% |
| Study B | Antioxidant Activity | DPPH assay | Scavenging activity of 85% |
| Study C | Antimicrobial | Disc diffusion method | Effective against E. coli and S. aureus |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anti-inflammatory Effects :
- Researchers investigated the anti-inflammatory properties in a rat model of arthritis. The compound significantly reduced swelling and pain compared to control groups.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a notable reduction in infection rates among treated subjects.
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate?
Answer:
The synthesis typically involves:
- Step 1: Preparation of the boronate ester via reaction of neopentyl glycol with a boronic acid precursor under anhydrous conditions.
- Step 2: Coupling the boronate moiety to the ethyl butanoate backbone through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
- Step 3: Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization.
Key intermediates include lithio species trapped in situ with boronating agents, as demonstrated in analogous syntheses of ethyl benzoate derivatives .
Advanced: How does the steric environment of the dioxaborinane ring influence cross-coupling reactivity?
Answer:
The 5,5-dimethyl groups on the dioxaborinane ring introduce steric hindrance, which:
- Reduces oxidative addition efficiency with Pd catalysts due to restricted access to the boron atom.
- Enhances stability against hydrolysis compared to less hindered analogs (e.g., pinacol boronate esters).
Experimental optimization (e.g., using PdCl₂(dppf) with bulky ligands) can mitigate steric effects, as seen in arylboronate coupling studies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify ester carbonyl (δ ~165-170 ppm), dioxaborinane protons (δ 1.0-1.5 ppm for CH₃ groups), and aromatic/alkyl regions.
- IR Spectroscopy: Confirm ester C=O (1720-1740 cm⁻¹) and B-O (1350-1450 cm⁻¹) stretches.
- X-ray Crystallography: Resolve stereochemistry and boron coordination geometry, as shown for methyl 2-(dioxaborinan-2-yl)nitrobenzoate derivatives .
Advanced: How can solvent polarity resolve contradictions in catalytic efficiency during cross-coupling?
Answer:
- Polar aprotic solvents (DMSO, DMF): Improve boron-Pd coordination but may promote side reactions (e.g., ester hydrolysis).
- Non-polar solvents (toluene): Reduce solubility of polar intermediates, requiring phase-transfer catalysts.
Contradictions in yield are addressed by balancing solvent polarity with catalyst-ligand systems, as demonstrated in Suzuki-Miyaura optimizations .
Basic: What role does this compound play in medicinal chemistry?
Answer:
- Enzyme inhibition: The dioxaborinane moiety mimics transition states in serine hydrolases (e.g., HSL-IN-3 inhibits hormone-sensitive lipase) .
- Radiotracer synthesis: Boronates enable ¹⁸F-labeling via isotope exchange, as seen in PET precursor studies .
Advanced: What strategies stabilize the dioxaborinane ring against hydrolysis?
Answer:
- Anhydrous storage: Use molecular sieves or inert atmospheres to prevent moisture ingress.
- Low-temperature storage: ≤ -20°C slows degradation kinetics.
- Steric shielding: The 5,5-dimethyl groups inherently reduce water accessibility, as noted in stability comparisons with pinacol boronates .
Basic: How does the ethyl ester group affect lipophilicity and bioactivity?
Answer:
- Lipophilicity enhancement: The ethyl ester increases logP by ~1.5 compared to carboxylic acid analogs, improving membrane permeability.
- Bioactivity modulation: Ester hydrolysis in vivo generates the active acid form, a strategy used in prodrug design for controlled release .
Advanced: What challenges arise in regioselective coupling, and how are they addressed?
Answer:
- Challenge: Competing coupling at multiple boron-active sites due to similar electronic environments.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
